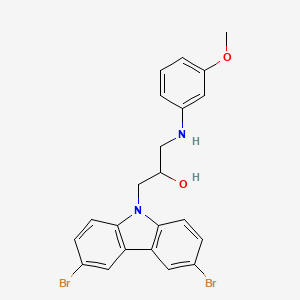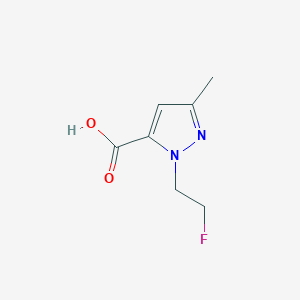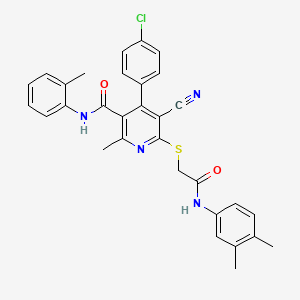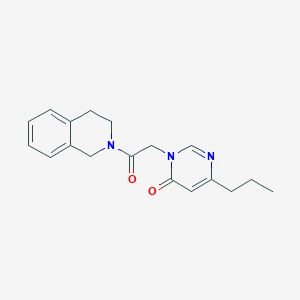
3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one" is a complex molecule that appears to be related to various pharmacologically active compounds. The structure suggests it is a hybrid molecule incorporating elements of dihydroisoquinoline and pyrimidine moieties. Such compounds are often of interest in medicinal chemistry due to their potential interactions with biological targets.
Synthesis Analysis
The synthesis of related dihydroisoquinoline derivatives has been reported in the literature. For instance, a new class of 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives were synthesized and evaluated as potent H3 receptor antagonists, with compound 39 showing promising in vitro and in vivo profiles . Additionally, environmentally friendly synthetic methods have been developed for 1,2-dihydroisoquinoline frameworks using three-component reactions with o-alkynylbenzaldehydes, primary amines, and pronucleophiles . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of dihydroisoquinoline derivatives has been extensively studied. For example, the stereoselective synthesis of 3,4-dihydro-1(2H)-isoquinolinones from homophthalic anhydrides and azomethines has been achieved, providing insights into the relative configurations and preferred conformations of these compounds . This information could be valuable in understanding the three-dimensional structure and potential biological interactions of the compound under analysis.
Chemical Reactions Analysis
Dihydroisoquinoline and pyrimidine derivatives are known to undergo various chemical reactions. Dehydrogenation of pyrrolidin-2-yl-groups in dihydroisoquinolines can lead to the loss of substituents, which is a reaction that could be relevant to the stability and reactivity of the compound . Additionally, reactions of 2-dimethylaminomethylene-1,3-diones with dinucleophiles have been used to synthesize 5-acylpyrimidines and dihydroquinazolinones, indicating the reactivity of pyrimidine rings under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by its dihydroisoquinoline and pyrimidine components. Compounds with similar structures have been shown to possess anti-plasmodial activity, with structure-activity relationships and binding interactions being key factors in their biological efficacy . The solubility, stability, and pharmacokinetic properties of such compounds are crucial for their potential as therapeutic agents, as seen with the potent H3 receptor antagonists .
Applications De Recherche Scientifique
Weak Interactions and Molecular Complexes
The study of weak interactions in barbituric acid derivatives and the formation of unusually steady intermolecular organic “sandwich” complexes reveals insights into π–π stacking versus hydrogen bonding interactions. These findings are critical for understanding molecular recognition processes, which are essential in drug design and the development of novel materials (Khrustalev, Krasnov, & Timofeeva, 2008).
Synthetic Methodologies
Innovative synthetic approaches for creating complex heterocyclic structures, such as imidazolo[1,2-a]pyridines and -[2, 1-a]isoquinolines, offer valuable routes for the development of new pharmaceuticals and organic materials. These methods enable the efficient synthesis of compounds with potential biological activity (Katritzky, Qiu, Long, He, & Steel, 2000).
Catalysis and Organic Light-Emitting Diodes (OLEDs)
Research into homoleptic cyclometalated iridium complexes with highly efficient red phosphorescence has significant implications for the development of OLED technology. These complexes demonstrate potential for improving the efficiency and color purity of OLED displays, a key area in materials science (Tsuboyama et al., 2003).
Anticancer Research
The synthesis and evaluation of pyrimidine-piperazine-chromene and -quinoline conjugates in the context of their estrogen receptor binding affinity, cytotoxic activities, and molecular docking studies highlight the potential of these compounds in anticancer research. Such studies are crucial for the discovery of new therapeutic agents (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).
Green Chemistry
Developments in the copper-catalyzed benign and efficient oxidation of tetrahydroisoquinolines and dihydroisoquinolines using air as a clean oxidant represent advancements in green chemistry. These methods aim to reduce the environmental impact of chemical syntheses by utilizing less harmful reagents and conditions (Zheng et al., 2018).
Orientations Futures
The development of AKR1C3 specific inhibitors remains challenging due to the high sequence similarity to its isoform AKR1C2 . Future research could focus on improving the selectivity of these inhibitors and exploring their potential applications in treating hormone-dependent or independent malignancies .
Propriétés
IUPAC Name |
3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6-propylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-2-5-16-10-17(22)21(13-19-16)12-18(23)20-9-8-14-6-3-4-7-15(14)11-20/h3-4,6-7,10,13H,2,5,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAONQRQKIFQML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C=N1)CC(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1,3-Benzodioxol-5-ylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B2505168.png)
![N-(2-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2505173.png)
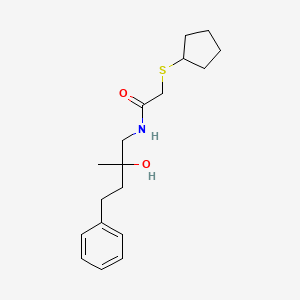
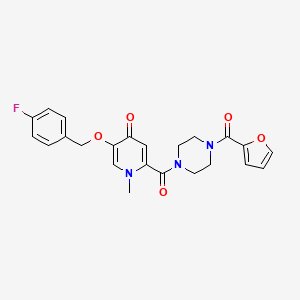
![3-chloro-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2505176.png)
![N-mesityl-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2505177.png)
![N-benzyl-N-ethyl-2-[(6-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide](/img/structure/B2505178.png)
![2,2-Difluoro-N-[2-(prop-2-enoylamino)ethyl]cyclohexane-1-carboxamide](/img/structure/B2505179.png)
![4-methyl-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2505180.png)
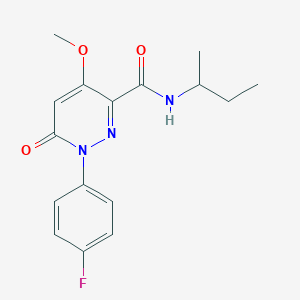
![2-(isopropylthio)-5-(5-methylthiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2505183.png)
